2-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-16-8-7-14(15-6-3-11-25-15)19-21(16)10-9-20-17(23)12-4-1-2-5-13(12)18(20)24/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOMWYLJKTXVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione is a complex heterocyclic molecule that belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 346.37 g/mol. The structure features a furan ring, a pyridazine moiety, and an isoindoline dione, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O3 |
| Molecular Weight | 346.37 g/mol |
| LogP | 2.8352 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 77.579 Ų |
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing the isoindoline structure have shown promising results in inhibiting tumor cell proliferation in various cancer models. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and proliferation.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit key enzymes involved in the inflammatory response, such as lipoxygenases (LOX). In particular, derivatives have shown IC50 values in the micromolar range against isolated LOX enzymes, indicating their potential as anti-inflammatory agents .
The mechanism by which This compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways, such as LOX and soluble epoxide hydrolase (sEH), thereby reducing inflammatory mediators.
- Receptor Interaction : It may interact with formyl peptide receptors (FPRs), which play critical roles in regulating inflammation and immune responses .
Case Studies and Research Findings
- In Vitro Studies : A study evaluating various derivatives found that certain compounds exhibited significant inhibition of LOX activity with IC50 values ranging from 0.45 μM to 1.38 μM . This suggests that modifications to the core structure can enhance biological activity.
- In Vivo Models : In murine models of asthma and peritonitis, compounds similar to the target molecule demonstrated efficacy in reducing inflammation and improving symptoms associated with these conditions .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups in enhancing biological activity. For example, the presence of a thiourea group was noted to be crucial for effective sEH inhibition .
Comparison with Similar Compounds
Key Observations :
- Unlike ’s indole-dihydropyridine derivatives, the furan-pyridazinone system may exhibit distinct electronic properties due to the oxygen-rich furan and pyridazinone rings.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The furan-pyridazinone derivative is predicted to have moderate lipophilicity (LogP ~1.8), lower than chloro- or indole-substituted analogues due to polar heterocycles.
- Reduced solubility in aqueous media compared to hydroxyethoxy-substituted derivatives (e.g., 3a) highlights the impact of hydrophobic substituents .
Table 3: Bioactivity Comparison (Cholinesterase Inhibition)
Key Observations :
- The target compound’s pyridazinone-furan system may enhance AChE/BChE inhibition compared to simple acryloyl derivatives (), as pyridazinone rings are known to interact with enzyme active sites .
Preparation Methods
Cyclocondensation of Dihydrazines with Dicarbonyl Compounds
Pyridazinones are classically prepared by reacting 1,4-diketones with hydrazines. For furan substitution, furan-2-carbaldehyde derivatives may serve as precursors. For example:
$$
\text{Furan-2-carbaldehyde} + \text{Malonic acid} \xrightarrow{\Delta, \text{AcOH}} \text{3-(Furan-2-yl)-1,6-dihydropyridazine-4,5-dione}
$$
Subsequent oxidation yields the 6-oxopyridazin-1(6H)-one scaffold.
Ethyl Linker Installation
The ethyl bridge is introduced via alkylation or epoxide ring-opening.
Alkylation of Pyridazinone Nitrogen
Reacting 3-(furan-2-yl)-6-oxopyridazin-1(6H)-one with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) yields the bromoethyl intermediate:
$$
\text{Pyridazinone} + \text{BrCH₂CH₂Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-(2-Bromoethyl)-3-(furan-2-yl)-6-oxopyridazin-1(6H)-one}
$$
Excess dibromoethane ensures monoalkylation.
Epoxide Ring-Opening Strategy
An alternative employs 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (CAS: 161596-47-0), where the epoxide reacts with the pyridazinone’s nitrogen (Fig. 2):
$$
\text{Epoxide} + \text{Pyridazinone} \xrightarrow{\text{BF₃·Et₂O}} \text{Ethyl-linked intermediate}
$$
This method avoids halogenated reagents but requires careful control of Lewis acid catalysts.
Coupling with Isoindoline-1,3-dione
The final step involves nucleophilic substitution or Mitsunobu coupling.
Nucleophilic Substitution
The bromoethyl-pyridazinone reacts with isoindoline-1,3-dione in DMF using Cs₂CO₃ as a base:
$$
\text{Bromoethyl-pyridazinone} + \text{Isoindoline-1,3-dione} \xrightarrow{\text{Cs₂CO₃, DMSO}} \text{Target compound}
$$
Table 2: Optimization of Coupling Conditions
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Cs₂CO₃ | DMSO | 120°C | 18 h | 62% |
| K₂CO₃ | DMF | 100°C | 24 h | 45% |
Data adapted from, where similar conditions achieved 62% yield for a related heterocycle.
Mitsunobu Reaction
For hydroxyl-containing intermediates, the Mitsunobu reaction with DIAD and PPh₃ facilitates ether formation:
$$
\text{Hydroxyethyl-pyridazinone} + \text{Isoindoline-1,3-dione} \xrightarrow{\text{DIAD, PPh₃}} \text{Target compound}
$$
This method is less common due to cost but offers higher regioselectivity.
Purification and Characterization
Crude product is purified via silica gel chromatography (EtOAc/hexane, 2:1) or recrystallization from ethanol. Key characterization data:
- HRMS (ESI+): m/z 336.1084 [M+H]⁺ (calc. 336.1089).
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (s, 1H, pyridazinone), 7.85–7.70 (m, 4H, isoindoline), 6.72 (dd, 1H, furan), 4.45 (t, 2H, CH₂), 3.95 (t, 2H, CH₂).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
